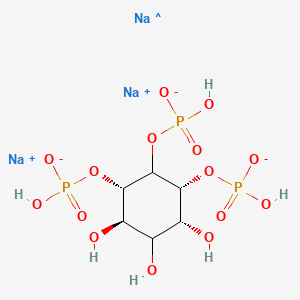
N-(2,4-二氟-3-甲酰基苯基)丙烷-1-磺酰胺
描述
“N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide” is a chemical compound with the molecular formula C10H11F2NO3S . It has a molecular weight of 263.26 g/mol .
Synthesis Analysis
The synthesis of this compound involves the reaction of propane-1-sulfonic acid (2,4-difluoro-phenyl)-amide in tetrahydrofuran under an atmosphere of nitrogen. Lithium diisopropylamide, freshly prepared from n-butyllithium and diisopropylamine, is added to the reaction. After 30 minutes, N,N-dimethyl-formamide is added dropwise to the reaction. The reaction is stirred for 30 minutes at -78°C and then allowed to warm to room temperature for 40 minutes. The reaction is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered. The filtrate is concentrated and purified by silica gel column chromatography eluting with 5% ethyl acetate in hexane to give a light yellow solid.Molecular Structure Analysis
The IUPAC name for this compound is N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide . The InChI string is InChI=1S/C10H11F2NO3S/c1-2-5-17(15,16)13-9-4-3-8(11)7(6-14)10(9)12/h3-4,6,13H,2,5H2,1H3 . The canonical SMILES representation is CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C=O)F .Physical And Chemical Properties Analysis
This compound has a molecular weight of 263.26 g/mol . It has a computed XLogP3-AA value of 1.4 . It has one hydrogen bond donor and six hydrogen bond acceptors . It has five rotatable bonds . The exact mass and monoisotopic mass are both 263.04277071 g/mol .科学研究应用
Antibacterial Properties
Sulfonamides, including N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide, have been widely used as antibacterial agents . They can inhibit the growth of bacteria by interfering with their ability to synthesize folic acid, which is essential for their growth and reproduction .
Anti-Carbonic Anhydrase Activity
Sulfonamides exhibit anti-carbonic anhydrase activity . Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. Inhibitors of this enzyme have been used in the management of conditions like glaucoma, epilepsy, and altitude sickness .
Anti-Dihydropteroate Synthetase Activity
Sulfonamides can inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria . This makes them effective in treating a variety of bacterial infections .
Treatment of Diuresis
Sulfonamides have been used in the treatment of diuresis . They can increase urine production by inhibiting the reabsorption of sodium and water in the kidneys .
Treatment of Hypoglycemia
Sulfonamides can be used in the treatment of hypoglycemia . They can increase the release of insulin from the pancreas and decrease the hepatic clearance of insulin, leading to a decrease in blood glucose levels .
Treatment of Thyroiditis
Sulfonamides have been used in the treatment of thyroiditis . They can reduce the production of thyroid hormones and decrease the size and vascularity of the thyroid gland .
Treatment of Inflammation
Sulfonamides can be used in the treatment of inflammation . They can inhibit the synthesis of prostaglandins, which are substances that cause inflammation, pain, and fever in the body .
Treatment of Glaucoma
Sulfonamides can be used in the treatment of glaucoma . They can decrease the production of aqueous humor, thereby reducing intraocular pressure .
属性
IUPAC Name |
N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3S/c1-2-5-17(15,16)13-9-4-3-8(11)7(6-14)10(9)12/h3-4,6,13H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAQKKCELAQLHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401219886 | |
| Record name | N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide | |
CAS RN |
918523-58-7 | |
| Record name | N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918523-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B596641.png)
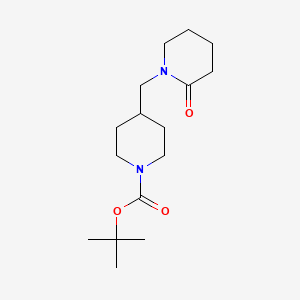


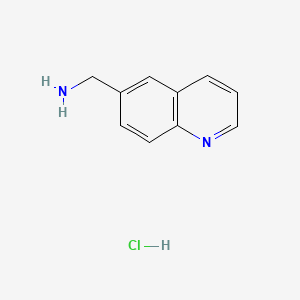
![6-Methoxybenzo[D]oxazol-2-amine](/img/structure/B596648.png)
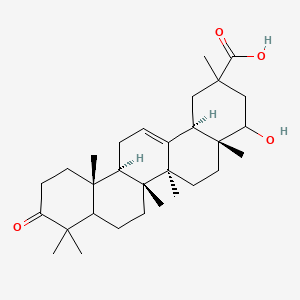
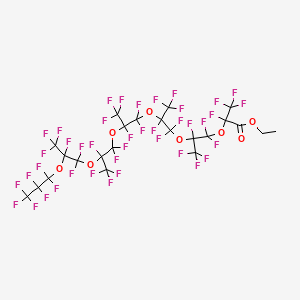
![10-[3,4-Dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B596653.png)



